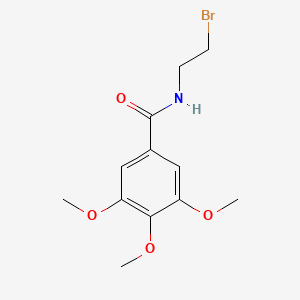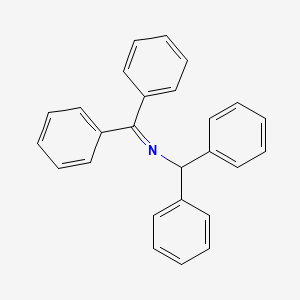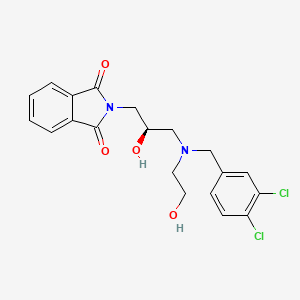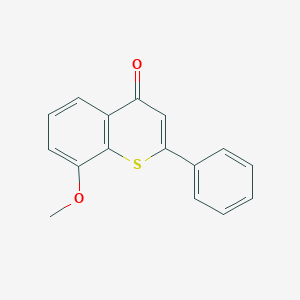
p-Toluenesulfonamide, N-(4-acetamidobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Toluenesulfonamide, N-(4-acetamidobutyl)-: is an organic compound with the molecular formula C₁₃H₂₀N₂O₃S and a molecular weight of 284.374. It is a derivative of p-toluenesulfonamide, where the sulfonamide group is substituted with an N-(4-acetamidobutyl) moiety . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N-(4-acetamidobutyl)- typically involves the reaction of p-toluenesulfonyl chloride with N-(4-aminobutyl)acetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Toluenesulfonamide, N-(4-acetamidobutyl)- can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄, H₂/Ni
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products:
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Sulfonamide derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Toluenesulfonamide, N-(4-acetamidobutyl)- is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives. It serves as a protecting group for amines and is involved in various catalytic processes .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein modification. It is also employed in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, p-Toluenesulfonamide, N-(4-acetamidobutyl)- is used in the production of polymers, resins, and other materials. It is also involved in the formulation of specialty chemicals and additives .
Wirkmechanismus
The mechanism of action of p-Toluenesulfonamide, N-(4-acetamidobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. Additionally, it may interact with cellular pathways, affecting signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- p-Toluenesulfonamide
- N-(4-aminobutyl)acetamide
- p-Toluenesulfonyl chloride
Comparison: p-Toluenesulfonamide, N-(4-acetamidobutyl)- is unique due to the presence of both the p-toluenesulfonamide and N-(4-acetamidobutyl) moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
15440-82-1 |
|---|---|
Molekularformel |
C13H20N2O3S |
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
N-[4-[(4-methylphenyl)sulfonylamino]butyl]acetamide |
InChI |
InChI=1S/C13H20N2O3S/c1-11-5-7-13(8-6-11)19(17,18)15-10-4-3-9-14-12(2)16/h5-8,15H,3-4,9-10H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
QXVMZVAQQKTYMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



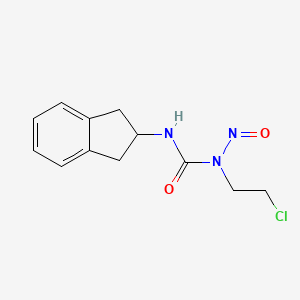
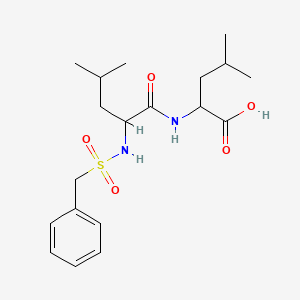
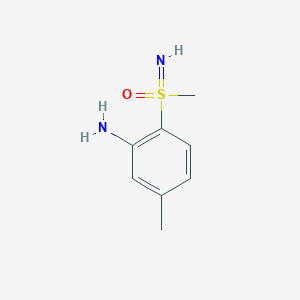
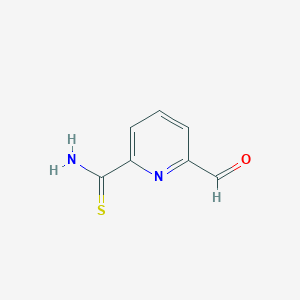
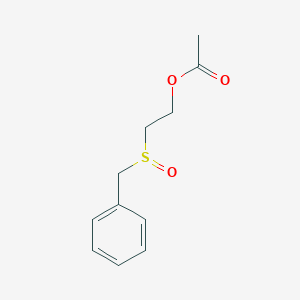

![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)


